sodium;trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

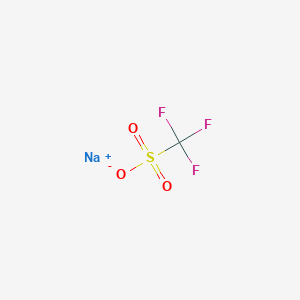

2D Structure

Properties

IUPAC Name |

sodium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPOMXSYOKFBHS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Perfluorinated Anions in Contemporary Chemical Systems

Perfluorinated compounds are organofluorine compounds that lack C-H bonds. wikipedia.org The complete substitution of hydrogen with fluorine atoms imparts unique and highly desirable properties. The carbon-fluorine bond is exceptionally strong and stable, leading to high thermal and chemical stability in molecules containing a perfluoroalkyl moiety. nih.gov This inherent stability is a key reason for their widespread use. wikipedia.orgnih.gov

Perfluorinated anions, in particular, exhibit a combination of characteristics that make them invaluable in a variety of chemical contexts. A defining feature is their weakly coordinating nature. researchgate.net The high electronegativity of the fluorine atoms effectively delocalizes the negative charge across the anion, reducing its nucleophilicity and basicity. sinocurechem.comnih.gov This property allows them to act as stable counterions for highly reactive cations, which would otherwise be difficult to isolate or study. nih.gov

The trifluoromethanesulfonate (B1224126) (triflate) anion (CF₃SO₃⁻) is an archetypal example of a stable, weakly coordinating perfluorinated anion. wikipedia.orgnih.gov Its stability is derived from the strong electron-withdrawing effect of the trifluoromethyl group and resonance stabilization that spreads the negative charge over the three oxygen atoms. wikipedia.org This makes triflic acid a superacid, far stronger than pure sulfuric acid, and its conjugate base, the triflate anion, an excellent leaving group in organic reactions. sinocurechem.comwikipedia.org

The unique properties of perfluorinated anions have led to their application in diverse areas, from the synthesis of pharmaceuticals and agrochemicals to materials science and energy storage. sinocurechem.comnih.gov Their ability to confer hydrophobicity and stain resistance is utilized in textiles and coatings, while their electrochemical stability is crucial for the development of advanced batteries. wikipedia.orgsinocurechem.com

The Evolution of Sodium Trifluoromethanesulfonate As a Versatile Chemical Entity

Conventional Synthetic Approaches

Conventional methods for synthesizing sodium trifluoromethanesulfonate have been well-established and are frequently employed in laboratory settings. These approaches typically involve neutralization reactions, salt metathesis, and oxidation-reduction pathways.

Preparation from Trifluoromethanesulfonic Acid Precursors

The most direct and common laboratory synthesis of sodium trifluoromethanesulfonate involves the neutralization of trifluoromethanesulfonic acid (TfOH) with a sodium base. prepchem.com This acid-base reaction is straightforward and typically proceeds with high yield.

A typical procedure involves dissolving trifluoromethanesulfonic acid in water and carefully adding a 10% aqueous solution of sodium hydroxide until a neutral pH of 7.2 is achieved. prepchem.com The resulting aqueous solution of sodium trifluoromethanesulfonate is then concentrated by rotary evaporation to remove the water, yielding the solid salt. prepchem.com The crude product is often ground to a fine powder and dried under vacuum to ensure the removal of any residual moisture. prepchem.com

Alternatively, sodium carbonate can be used as the base for the neutralization of trifluoromethanesulfonic acid. This reaction also takes place in an aqueous medium, followed by evaporation and crystallization to obtain the pure compound.

Reaction Scheme: CF₃SO₃H + NaOH → CF₃SO₃Na + H₂O 2CF₃SO₃H + Na₂CO₃ → 2CF₃SO₃Na + H₂O + CO₂

This method is favored for its simplicity and the high purity of the resulting product, making it a staple in many research laboratories.

Salt Metathesis Reactions in Aqueous Media

Salt metathesis, or double displacement, provides an alternative route to sodium trifluoromethanesulfonate, particularly when starting from other triflate salts. A common example is the reaction between barium trifluoromethanesulfonate and sodium sulfate in an aqueous solution. chemicalbook.comchemicalbook.com

In this process, a slight excess of sodium sulfate is added to an aqueous solution of barium trifluoromethanesulfonate. chemicalbook.comchemicalbook.com The reaction mixture is stirred and then allowed to stand, leading to the precipitation of insoluble barium sulfate. chemicalbook.comchemicalbook.com The barium sulfate is removed by filtration, leaving a clear filtrate of sodium trifluoromethanesulfonate. chemicalbook.comchemicalbook.com The final product is obtained by evaporating the water and can be further purified by recrystallization from a suitable solvent like dry acetone, followed by drying under vacuum at elevated temperatures. chemicalbook.comchemicalbook.com The necessary barium trifluoromethanesulfonate precursor can be readily prepared by reacting trifluoromethanesulfonic acid with barium carbonate. chemicalbook.comchemicalbook.com

Reaction Scheme: Ba(CF₃SO₃)₂ + Na₂SO₄ → 2CF₃SO₃Na + BaSO₄(s)

Oxidation-Reduction Pathways in Sodium Trifluoromethanesulfonate Synthesis

Oxidation-reduction reactions offer another synthetic avenue to sodium trifluoromethanesulfonate, often starting from precursors with sulfur in a lower oxidation state. One such method involves the oxidation of sodium trifluoromethanesulfinate (CF₃SO₂Na). google.comgoogle.com

Sodium trifluoromethanesulfinate can be oxidized to sodium trifluoromethanesulfonate using various oxidizing agents, with hydrogen peroxide being a common choice. google.comgoogle.com The reaction is typically carried out in an aqueous solution. For instance, a 30% hydrogen peroxide solution is slowly added to an aqueous solution of sodium trifluoromethanesulfinate, often with gentle heating to facilitate the reaction. google.com The oxidation can also be achieved using sodium hypochlorite. google.comgoogle.com

Another pathway involves the reaction of bromotrifluoromethane (B1217167) with sodium dithionite, followed by oxidation with hydrogen peroxide to yield sodium trifluoromethanesulfonate. chemicalbook.comchemicalbook.com

Reaction Scheme (Oxidation of Triflinate): CF₃SO₂Na + H₂O₂ → CF₃SO₃Na + H₂O CF₃SO₂Na + NaOCl → CF₃SO₃Na + NaCl

These oxidative methods are valuable for converting triflinate derivatives, which may be synthesized through different routes, into the desired triflate salt.

Advanced and Green Synthesis Techniques

With a growing emphasis on sustainability and efficiency, advanced and greener synthetic methods for sodium trifluoromethanesulfonate are being explored. These techniques aim to reduce waste, improve energy efficiency, and utilize more environmentally benign reagents.

Electrochemical Synthesis Pathways

Electrochemical methods present a promising green alternative for the synthesis of various chemical compounds, and the synthesis of triflate derivatives is no exception. While specific, direct electrochemical synthesis of sodium trifluoromethanesulfonate is not extensively detailed in the provided search results, the use of sodium trifluoromethanesulfonate as a supporting electrolyte in electrochemical reactions highlights the electrochemical stability and relevance of the triflate anion. sigmaaldrich.com

Electrosynthesis often allows for milder reaction conditions and can circumvent the need for harsh chemical oxidants or reductants. For example, electrochemical methods have been developed for the synthesis of α-hydroxyaldehydes where electrolytes like tetrabutylammonium (B224687) triflate (nBu₄NOTf) are employed, demonstrating the compatibility of the triflate moiety in electrochemical setups. acs.org The principles of electrosynthesis, such as controlled potential electrolysis, could potentially be adapted to oxidize trifluoromethanesulfinate to trifluoromethanesulfonate in a highly controlled and efficient manner, reducing the need for chemical oxidants like hydrogen peroxide.

Industrial Scale Production Optimization and Process Engineering

The industrial production of sodium trifluoromethanesulfonate necessitates optimization of synthetic processes to ensure cost-effectiveness, safety, and high throughput. A key starting material for industrial synthesis is trifluoromethanesulfonyl fluoride (B91410). chemicalbook.com

One industrial method involves reacting trifluoromethanesulfonyl fluoride gas with a mixture of sodium hydroxide and calcium oxide in an aqueous medium within a stainless steel reactor. chemicalbook.com The reaction is conducted under controlled pressure (0.2 to 1.0 MPa) and temperature (around 85 °C). chemicalbook.com After the reaction is complete, the mixture is filtered to remove insoluble byproducts, yielding a concentrated aqueous solution of sodium trifluoromethanesulfonate. chemicalbook.com

Purification and drying of the final product at an industrial scale also require specialized techniques to handle large quantities efficiently. Methods such as azeotropic distillation with toluene, drying using a turbosphere, or spray drying are employed to obtain the dry, solid sodium trifluoromethanesulfonate from its aqueous solution. google.comgoogle.com These methods are chosen based on factors like energy consumption, solvent recovery, and the desired physical properties of the final product.

Furthermore, process engineering focuses on the purification of intermediates like sodium trifluoromethanesulfinate. google.com This can involve selective solubilization in organic solvents to separate it from inorganic salt byproducts, followed by oxidation to the triflate. google.com The optimization of these multi-step processes is crucial for the economic viability of large-scale production.

| Parameter | Laboratory Scale | Industrial Scale |

| Starting Material | Trifluoromethanesulfonic acid | Trifluoromethanesulfonyl fluoride |

| Reaction Vessel | Glassware | Stainless steel reactor |

| Base | Sodium hydroxide, Sodium carbonate | Sodium hydroxide, Calcium oxide |

| Drying Method | Rotary evaporation, Vacuum oven | Azeotropic distillation, Spray drying |

| Purification | Recrystallization | Multi-step extraction/filtration |

Photocatalytic Synthesis Strategies

While the direct photocatalytic synthesis of sodium trifluoromethanesulfonate (NaOTf) is not a common focus in the literature, photocatalytic strategies have been successfully developed for the synthesis of its derivatives and related trifluoromethylated compounds. These methods leverage the unique reactivity of photocatalysis to generate trifluoromethyl radicals (•CF₃) or other reactive species under mild conditions. rsc.org A notable strategy involves the use of sodium trifluoroacetate (B77799) (CF₃CO₂Na) as an inexpensive and readily available source of the trifluoromethyl group. nih.gov

Visible-light photocatalysis offers significant advantages, including operational simplicity, good functional group tolerance, and environmentally friendly reaction conditions. nih.gov The general mechanism in many of these reactions involves a photocatalyst, which, upon excitation by visible light, engages in a single electron transfer (SET) process with a trifluoromethylating agent. rsc.org This process generates a •CF₃ radical that can then be incorporated into various organic substrates. rsc.org

Research has demonstrated the use of heterogeneous photocatalysts, such as gold nanoparticles supported on zinc oxide (Au@ZnO), for the decarboxylative trifluoromethylation of (hetero)arenes using sodium trifluoroacetate as the •CF₃ source. nih.gov This method highlights the application of a sodium salt of a trifluoro-acid derivative in a photocatalytic transformation. The process is initiated by the generation of a CF₃• radical following decarboxylation, which then adds to the aromatic substrate. nih.gov

The table below summarizes a key example of a photocatalytic system utilizing a sodium salt for trifluoromethylation.

| Catalyst System | CF₃ Source | Substrate | Light Source | Key Findings |

| Au@ZnO | Sodium trifluoroacetate (CF₃CO₂Na) | (Hetero)arenes | Not specified | Demonstrates the viability of using an inexpensive sodium salt for photocatalytic C-H trifluoromethylation via a decarboxylation mechanism. nih.gov |

| Ir(ppy)₃ | TFSP¹ | Alkenes | Not specified | The reaction proceeds via a photoredox-catalyzed pathway, where the excited photocatalyst induces the formation of a •CF₃ radical from the TFSP salt. acs.org |

¹TFSP is a stable, solid trifluoromethylation reagent derived from the reaction of Tf₂O and 4-dimethylaminopyridine (B28879) (DMAP). acs.org

Mechanistic Investigations of Sodium Trifluoromethanesulfonate Formation

The formation of sodium trifluoromethanesulfonate (sodium triflate, NaOTf) itself is typically achieved through a straightforward acid-base neutralization reaction between trifluoromethanesulfonic acid (triflic acid, TfOH) and a sodium base, such as sodium hydroxide or sodium carbonate. wikipedia.org The resulting salt is thermally stable. wikipedia.orgyoutube.com

Mechanistic investigations in the context of the trifluoromethanesulfonate group generally focus on the formation of its organic esters (alkyl or aryl triflates) and its behavior as a nucleophile, rather than the simple formation of the sodium salt. The triflate anion (CF₃SO₃⁻) is an excellent leaving group due to the resonance stabilization that delocalizes the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org

The formation of triflate esters often involves the reaction of an alcohol with a triflating agent like triflic anhydride (B1165640) (Tf₂O). nih.gov Mechanistic studies suggest that these reactions can proceed through the in-situ generation of highly electrophilic, cation-like species, which are then attacked by the triflate anion acting as a nucleophile. nih.gov For example, the reaction of silyl (B83357) enol ethers with iodosobenzene (B1197198) in the presence of trimethylsilyl (B98337) triflate is proposed to proceed through an alkyliodonium intermediate, which is subsequently attacked by the triflate anion to yield an α-keto triflate. nih.gov

In glycosylation chemistry, the triflate anion has been shown to play a dual role as both a counterion and a catalytic nucleophile. researchgate.net Mechanistic studies using NMR spectroscopy have been employed to probe the reactive intermediates in these reactions. It is suggested that donor/acceptor sulfonium (B1226848) adducts may preferentially react with the more nucleophilic triflate anions to generate highly reactive glycosyl triflates, which then proceed to react with an alcohol acceptor. researchgate.net

The table below outlines different mechanistic pathways where the trifluoromethanesulfonate anion is formed or participates.

| Reaction Type | Precursors | Key Mechanistic Feature | Resulting Product Type |

| Salt Formation | Triflic acid and a metal hydroxide/carbonate | Simple acid-base neutralization. wikipedia.org | Metal Triflate Salt |

| Esterification | Alcohol and Triflic Anhydride (Tf₂O) | Formation of a cation-like intermediate followed by nucleophilic attack by the triflate anion. nih.gov | Alkyl/Aryl Triflate |

| Hypervalent Iodine Reaction | Silyl enol ether, iodosobenzene, TMSOTf | Formation of an alkyliodonium species, followed by nucleophilic attack by triflate. nih.gov | α-Keto Triflate |

| Glycosylation | Thioglycoside, Sulfenyl triflate | Triflate acts as a nucleophilic catalyst to form a reactive glycosyl triflate intermediate. nih.govresearchgate.net | Glycoside |

Catalytic Applications of Sodium Trifluoromethanesulfonate

Role as a Lewis Acid Catalyst in Organic Transformations

Metal triflates, often generated in situ or used directly, are recognized for their strong Lewis acidity and stability, particularly in aqueous or protic solvents where traditional Lewis acids like aluminum chloride may decompose. scandium.orgsci-hub.se The trifluoromethanesulfonate (B1224126) anion's poor nucleophilicity and ability to delocalize negative charge make the corresponding metal cation a more effective Lewis acid. scandium.org This characteristic is leveraged in numerous organic transformations where sodium trifluoromethanesulfonate is used, often in conjunction with a metal center, to catalyze key bond-forming reactions.

Catalytic Asymmetric Mannich-Type Reactions

The Mannich reaction, a cornerstone of carbon-carbon bond formation, produces β-amino carbonyl compounds that are vital intermediates in pharmaceutical synthesis. The development of catalytic and asymmetric versions of this reaction is of significant interest. Metal triflates, including those of copper, zinc, and bismuth, have proven to be effective catalysts for these transformations. acs.orgnih.govorganic-chemistry.org In many instances, a metal triflate complex, sometimes formed with chiral ligands, activates the imine electrophile, facilitating a highly controlled, enantioselective attack from a nucleophile like a silyl (B83357) enol ether. acs.orgorganic-chemistry.org

For example, copper(II) triflate in complex with a chiral diamine ligand has been shown to catalyze the reaction between N-acylimino esters and various silyl enol ethers, yielding the corresponding Mannich adducts with high yields and excellent enantioselectivities. acs.org Similarly, zinc-based catalysts are employed for the direct enantio- and diastereoselective construction of quaternary carbon stereocenters in Mannich reactions. nih.gov Research has also demonstrated the efficacy of bismuth triflate (Bi(OTf)₃) as a stable, low-toxicity catalyst for three-component Mannich-type reactions, affording high yields of protected β-amino ketones under mild conditions. organic-chemistry.org

The table below summarizes representative findings in metal triflate-catalyzed asymmetric Mannich reactions, showcasing the catalyst's role in achieving high stereoselectivity.

Table 1: Performance of Metal Triflates in Asymmetric Mannich-Type Reactions

| Catalyst System | Reaction Type | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Cu(OTf)₂-Chiral Diamine | N-acylimino ester + Silyl enol ether | High | High (syn) | High | acs.org |

| Zn-ProPhenol | α-branched ketone + Imine | Up to 99 | >20:1 | Up to 99 | nih.gov |

| Bi(OTf)₃ | Aldehyde + Aniline + Silyl enol ether | Up to 94 | N/A | N/A (racemic) | organic-chemistry.org |

| Hf(OTf)₄ | Aldehyde + Aniline + Ketone | Up to 94 | Excellent | N/A (racemic) | mdpi.com |

| Chiral N,N′-dioxide–Ni(II)/Mg(II) Complex | β-keto esters/amides + Triazinanes | Good | N/A | Excellent | rsc.org |

Diels-Alder Reactions Promoted by Sodium Trifluoromethanesulfonate

The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings, a common scaffold in natural products and materials science. wikipedia.org The reaction's rate and selectivity can be significantly enhanced by Lewis acid catalysts, which coordinate to the dienophile, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the reaction with the diene. scandium.orgwikipedia.org Metal triflates, particularly those of rare-earth metals like scandium (Sc) and ytterbium (Yb), are highly effective catalysts for this purpose due to their stability and high activity. scandium.orgresearchgate.net

Scandium triflate (Sc(OTf)₃) is notable for its ability to catalyze Diels-Alder reactions under mild, often aqueous, conditions, which is advantageous for sensitive substrates. scandium.org The use of chiral ligands in combination with metal triflates, such as Yb(OTf)₃ with BINAMIDE, has enabled highly diastereo- and enantioselective Diels-Alder reactions, producing chiral cyclohexenes with high purity. researchgate.net These catalytic systems are often recoverable and reusable, adding to their appeal from an economic and environmental standpoint. researchgate.net

The following table illustrates the conditions and outcomes of various triflate-promoted Diels-Alder reactions.

Table 2: Examples of Triflate-Catalyzed Diels-Alder Reactions

| Catalyst | Diene | Dienophile | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Sc(OTf)₃ | Various | Various | Mild, often aqueous | High | High | scandium.org |

| Yb(OTf)₃/BINAMIDE | Danishefsky-type dienes | Various aldehydes | - | High | High ee & d.r. | researchgate.net |

| Rare Earth Triflates | Various | Various | Ionic Liquids | Comparable to neat | Comparable to neat | researchgate.net |

| Sc(OTf)₃ | 2,5-dimethylfuran | Acrolein | - | - | Forms p-xylene | researchgate.net |

Triflate-Mediated Functionalization Reactions

The trifluoromethanesulfonate (triflate) group is an excellent leaving group, but the triflate anion can also act as a nucleophile under certain conditions. nih.gov This dual reactivity allows for triflate-mediated functionalization reactions where the triflate moiety is either incorporated into a molecule or facilitates a subsequent transformation. For instance, the reaction of tetrahydrofuran (B95107) with triflic anhydride (B1165640) yields 1,4-ditrifloxybutane, demonstrating the nucleophilic character of the triflate. nih.gov This principle is applied in various synthetic contexts, including the preparation of alkyl and aryl triflates, which are themselves versatile intermediates.

Furthermore, triflic acid, often generated from a triflate salt, can promote reactions such as the protonation of alkynes to form vinyl triflates or catalyze Friedel-Crafts-type reactions. sci-hub.se Lanthanum(III) triflate has been shown to be an effective catalyst for the direct amidation of esters, showcasing a selective functional group transformation under mild conditions. acs.org

Emerging Catalytic Roles in Complex Organic Synthesis

Beyond its established role as a Lewis acid catalyst, sodium trifluoromethanesulfonate and its metal derivatives are finding new applications in more complex and modern synthetic strategies, including palladium-catalyzed cross-couplings and radical reactions.

Palladium-Catalyzed Triflinations

In palladium-catalyzed cross-coupling reactions, the triflate group is prized as an excellent leaving group, making aryl and vinyl triflates highly effective electrophiles. While the term "triflination" is not standard, the involvement of triflates in palladium catalysis is extensive. For example, a method for the palladium-catalyzed trifluoromethylation of vinyl triflates has been developed, which converts the C-OTf bond into a C-CF₃ bond. nih.gov In this reaction, the substrate is a vinyl trifluoromethanesulfonate, and its high reactivity is key to the success of the transformation. nih.gov The general palladium catalytic cycle often involves oxidative addition of the palladium(0) catalyst into the carbon-triflate bond, followed by transmetalation and reductive elimination to form the final product and regenerate the catalyst. youtube.com

Radical Cascade Reactions Initiated by Sodium Trifluoromethanesulfonate

Radical cascade reactions are powerful tools for rapidly building molecular complexity from simple precursors. rsc.org While the initiation of radical reactions is often associated with sodium trifluoromethanesulfinate (CF₃SO₂Na), a source of the trifluoromethyl radical (•CF₃), metal trifluoromethanesulfonates can serve as catalysts in such cascades. wikipedia.org

A key distinction must be made: sodium trifluoromethanesulfonate (CF₃SO₃Na) is generally not a radical initiator itself due to the stability of the triflate anion. However, metal triflates can catalyze radical processes. For example, iron(II) trifluoromethanesulfonate (Fe(OTf)₂) has been used as a catalyst in atom transfer radical polymerization (ATRP) and in iron-catalyzed radical cascade polymerizations. mdpi.comcmu.edu In these systems, the iron triflate complex facilitates the generation of radicals from an initiator and controls the polymerization process, but it is not the primary source of the initiating radical. mdpi.com For instance, an iron-catalyzed three-component radical cascade reaction has been designed for synchronized polymerization and modification, where Fe(OTf)₂ acts as the catalyst to mediate the formation of carbon-carbon and carbon-azide bonds. rsc.org Similarly, photo-induced iron-catalyzed radical cascades can synthesize complex quinolinones, using an iron salt as the catalyst to mediate the decarboxylative generation of alkyl radicals. rsc.org

Chemo- and Regioselective Catalysis with Sodium Trifluoromethanesulfonate

Sodium trifluoromethanesulfonate (NaSO₂CF₃), often in conjunction with an acid or a metal catalyst, has demonstrated significant utility in directing the chemo- and regioselectivity of various organic transformations. Its role is particularly prominent in reactions such as allylic trifluoromethanesulfonylation and the trifluoromethylation of unsaturated systems.

An efficient, metal-free procedure has been developed for the highly regioselective preparation of allylic trifluoromethanesulfones from aromatic allylic alcohols and sodium trifluoromethanesulfinate. nih.govbeilstein-journals.org This reaction proceeds effectively with primary, secondary, and tertiary allylic alcohols, tolerating a wide array of functional groups and yielding the corresponding products in good to excellent yields. nih.gov The high regioselectivity is attributed to a mechanism involving the formation of a cationic π-allyl intermediate. beilstein-journals.org

In the realm of trifluoromethylation, sodium trifluoromethanesulfinate is a key reagent for achieving regioselectivity. For instance, when reacting with coumarins in the presence of Mn(OAc)₃, the trifluoromethyl radical, generated from NaSO₂CF₃, adds regioselectively to the coumarin (B35378) ring. nih.gov This leads to the formation of an intermediate radical which is then oxidized to a carbocation, and subsequent deprotonation yields the 3-trifluoromethylated product. nih.gov The reaction's regioselectivity is guided by the electronic properties of the coumarin substrate. nih.gov

Furthermore, chemo- and regioselective cascade reactions have been successfully implemented using sodium trifluoromethanesulfinate. nih.gov An example includes the cascade trifluoromethylation/heteroaryl ipso-migration of unactivated alkenes. nih.gov In other instances, the trifluoromethyl radical, produced from the oxidation of NaSO₂CF₃, adds to the terminal position of an alkene. The resulting radical is then trapped by an arenediazonium salt, leading to the regioselective formation of nitrogen heterocycles after a series of steps. nih.gov The control over which radical forms first is crucial for achieving high regioselectivity in such oxytrifluoromethylation reactions. nih.gov

Table 1: Examples of Chemo- and Regioselective Reactions Catalyzed by Sodium Trifluoromethanesulfonate

Mechanistic Elucidation of Sodium Trifluoromethanesulfonate Catalysis

The catalytic activity of sodium trifluoromethanesulfonate, particularly its role in trifluoromethylation reactions, is primarily understood through a free-radical mechanism. wikipedia.org Under oxidative conditions, sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as Langlois' reagent, serves as a proficient source of the trifluoromethyl radical (•CF₃). wikipedia.orgresearchgate.net The generation of this radical can be initiated through various methods, including thermal, photochemical, or redox-initiated pathways involving an oxidant like t-butyl hydroperoxide or Mn(OAc)₃. researchgate.netwechemglobal.com

Once generated, the highly reactive and electrophilic •CF₃ radical readily attacks unsaturated bonds, such as carbon-carbon double or triple bonds. wechemglobal.comwikipedia.org In the case of alkenes, the initial attack on the π-bond forms a carbon-centered radical intermediate. wechemglobal.com The fate of this intermediate determines the final product. It can be oxidized to a carbocation, which is then trapped by a nucleophile, or it can combine with another radical to complete the trifluoromethylation process. wechemglobal.com Electron spin resonance (ESR) studies have provided evidence for the involvement of atom-transfer processes in these radical cascade reactions. acs.org

In copper-catalyzed systems, the mechanism can be more complex. Mechanistic studies using ¹⁹F NMR have identified the formation of copper(I) and copper(III) trifluoromethyl complexes. beilstein-journals.org A proposed pathway involves the generation of the •CF₃ radical, which adds to an electron-rich carbon of a double bond. The resulting radical intermediate is then oxidized by copper(II) via a single electron transfer (SET) to form a cationic intermediate, which subsequently leads to the final product. beilstein-journals.org

Beyond radical pathways, an Sₙ1-type mechanism has been proposed for specific reactions. For example, the highly regioselective allylic trifluoromethanesulfonylation of aromatic allylic alcohols is believed to proceed through the formation of a cationic π-allyl intermediate, facilitated by an acid catalyst. beilstein-journals.org

Furthermore, the triflate anion (CF₃SO₃⁻) itself, while known as an excellent leaving group, can also function as a nucleophile. nih.govnih.govacs.org There is substantial evidence for triflate acting as a nucleophile towards cation-like electrophiles in various stoichiometric reactions. nih.govnih.gov It can also act as a nucleophilic catalyst, although this role may be masked by the high reactivity of the intermediate covalent triflates formed during the reaction. nih.govnih.govacs.org The ability of the triflate anion to participate as a nucleophile is a crucial aspect of its catalytic cycle in certain transformations. nih.govacs.org

Table 2: Mechanistic Pathways in Sodium Trifluoromethanesulfonate Catalysis

Sodium Trifluoromethanesulfonate in Advanced Materials Science and Engineering

Electrolyte Applications in Electrochemical Energy Storage Systems

The performance of electrochemical energy storage systems is heavily reliant on the properties of the electrolyte. Sodium trifluoromethanesulfonate (B1224126) has emerged as a versatile and promising salt for various electrolyte formulations due to its high ionic conductivity, good thermal stability, and electrochemical stability.

Sodium-Ion Battery Electrolytes

Sodium-ion batteries (SIBs) are considered a cost-effective and abundant alternative to lithium-ion batteries. dot.gov The development of high-performance and safe electrolytes is a key factor in advancing SIB technology. Sodium trifluoromethanesulfonate is a key salt used in various types of electrolytes for SIBs. sigmaaldrich.com

"Water-in-salt" (WiS) electrolytes are a class of highly concentrated aqueous electrolytes that have shown promise in expanding the electrochemical stability window of aqueous batteries. frontiersin.orguni-ulm.de In these systems, the amount of salt is significantly higher than that of water, leading to unique properties such as reduced water activity and the formation of a stable solid-electrolyte interphase (SEI) on the electrode surface. frontiersin.orguni-ulm.de

Research has shown that a 9.26 molal (m) sodium trifluoromethanesulfonate (NaOTf) WiS electrolyte can form a Na+-conducting SEI on a NaTi2(PO4)3 anode, expanding the electrochemical stability window to 2.5 V (vs. Na+/Na). frontiersin.orgfrontiersin.org This is a significant improvement over traditional dilute aqueous electrolytes, which typically have a narrow stability window of about 1.23 V. frontiersin.orgfrontiersin.org The formation of this protective SEI layer is crucial for preventing water decomposition on the electrode surface. uni-ulm.de

In another study, a mixed WiS electrolyte containing 9 m NaOTf and 22 m tetraethylammonium (B1195904) trifluoromethanesulfonate (TEAOTf) was developed, reaching a total salt concentration of 31 m. frontiersin.org This high concentration further enhances the electrochemical stability. First-principles-based molecular dynamics simulations have been employed to investigate the properties of sodium triflate as a WiS electrolyte, highlighting its promising characteristics but also indicating potential stability challenges that require further investigation. acs.org

Table 1: Properties of Sodium Trifluoromethanesulfonate Water-in-Salt Electrolytes

| Electrolyte Composition | Concentration (molal) | Electrochemical Stability Window (V vs. Na+/Na) | Key Findings |

|---|---|---|---|

| NaOTf in water | 9.26 m | 2.5 | Formation of a Na+-conducting SEI on NaTi2(PO4)3 anode. frontiersin.orgfrontiersin.org |

| NaOTf and TEAOTf in water | 9 m NaOTf + 22 m TEAOTf | Not specified | High total salt concentration of 31 m. frontiersin.org |

| NaOTf in water | High concentration | > 3 V | First-principles MD simulations show promise and potential stability challenges. acs.org |

Gel polymer electrolytes (GPEs) offer a compromise between the high ionic conductivity of liquid electrolytes and the safety of solid electrolytes. rsc.org They consist of a polymer matrix that entraps a liquid electrolyte, providing mechanical stability while maintaining good ionic transport. The use of GPEs can help suppress dendrite growth, a common issue in metal batteries that can lead to short circuits and safety hazards. rsc.org

Various polymer matrices have been investigated for developing GPEs for sodium-ion batteries. Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) is a commonly used polymer due to its high dielectric constant and good electrochemical stability. researchgate.net Research into smart GPEs has shown that they can improve the cycle life of sodium-ion batteries, with one study demonstrating 80% capacity retention after 500 cycles at an elevated temperature of 50°C. nih.gov

The addition of ionic liquids as plasticizers in GPEs has been shown to improve ionic conductivity, with values reaching up to 5.5 mS cm⁻¹. researchgate.net In one study, a GPE system composed of sulfonamide functional polymer nanoparticles and sulfolanes achieved an ionic conductivity of 1.1 × 10⁻⁴ S cm⁻¹ at 50 °C. nih.gov

Table 2: Performance of Gel Polymer Electrolytes Containing Sodium Trifluoromethanesulfonate

| Polymer Matrix/System | Plasticizer/Additive | Ionic Conductivity | Key Findings |

|---|---|---|---|

| Smart Gel Polymer | Not specified | Not specified | 80% capacity retention after 500 cycles at 50°C. nih.gov |

| Not specified | Ionic liquid and sulfolane | Up to 5.5 mS cm⁻¹ | Improved ionic conductivity. researchgate.net |

| Sulfonamide functional polymer nanoparticles | Sulfolanes | 1.1 × 10⁻⁴ S cm⁻¹ at 50 °C | Good ionic conductivity and sodium single-ion properties. nih.gov |

Solid polymer electrolytes (SPEs) are considered the ultimate solution for safe, high-energy-density batteries as they eliminate the flammable liquid components. rsc.org However, their lower ionic conductivity at room temperature compared to liquid and gel electrolytes remains a significant challenge. researchgate.net

Poly(ethylene oxide) (PEO) is a widely studied polymer for SPEs due to its ability to dissolve alkali metal salts. pku.edu.cn A solid polymer electrolyte composed of sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) and PEO exhibited a relatively high ionic conductivity of approximately 10⁻³ S·cm⁻¹ at 80 °C and excellent electrochemical stability up to 4.86 V vs. Na+/Na. researchgate.netpku.edu.cn While NaTFSI is a promising salt, research is also exploring fluorine-free alternatives. nih.gov

A quasi-solid-state single-ion conductive polymer electrolyte (SIPE) based on sodium 4-styrene sulfonyl (trifluoromethanesulfonyl) imide (NaSTFSI) demonstrated an ionic conductivity of 1.4 × 10⁻⁵ S cm⁻¹ at 20 °C and 1.3 × 10⁻⁴ S cm⁻¹ at 90 °C, with an electrochemical stability window up to 4.5 V vs. Na/Na+. rsc.org

Table 3: Characteristics of Solid Polymer Electrolytes with Sodium Salts

| Polymer System | Salt | Ionic Conductivity | Electrochemical Stability Window (V vs. Na/Na+) |

|---|---|---|---|

| PEO | NaTFSI | ~10⁻³ S·cm⁻¹ at 80 °C | 4.86 |

| NaSTFSI-based SIPE | NaSTFSI | 1.4 × 10⁻⁵ S cm⁻¹ at 20 °C | 4.5 |

Sodium-Oxygen Battery Systems

Sodium-oxygen (Na-O2) batteries have a high theoretical energy density, making them an attractive technology for future energy storage. The electrolyte plays a critical role in the performance of Na-O2 batteries, influencing the solvation of sodium ions and the stability of the solid electrolyte interphase (SEI) on the sodium metal anode. acs.org

Research has shown that high-purity sodium trifluoromethanesulfonate dissolved in diglyme (B29089) and 1,3-dioxolane (B20135) shows promise as an electrolyte in sodium-oxygen batteries. sigmaaldrich.com The choice of the sodium salt anion has a strong influence on the stability of the SEI. acs.org While strongly solvating anions can stabilize the sodium ion, this does not necessarily translate to improved battery performance. acs.org

Electrochemical Double-Layer Capacitors and Supercapacitors

Electrochemical double-layer capacitors (EDLCs), also known as supercapacitors, store energy through the electrostatic accumulation of ions at the electrode-electrolyte interface. They offer high power density and long cycle life.

A preformulated electrolyte of 1.0 M sodium trifluoromethanesulfonate in diglyme is commercially available for use in supercapacitors with graphite (B72142) and hard carbon anodes. sigmaaldrich.com

Ion-Conducting Materials and Membranes

Sodium trifluoromethanesulfonate (NaCF3SO3), commonly known as sodium triflate, is a key component in the development of advanced ion-conducting materials. Its primary role is to provide sodium ions (Na+) as charge carriers. The triflate anion (CF3SO3−) is notable for its plasticizing effect, high thermal and electrochemical stability, and its ability to be readily dissolved in various polymer matrices. These properties make sodium triflate a salt of interest for solid-state electrolytes in next-generation energy storage devices, particularly sodium-ion batteries.

Polymer Electrolyte Design and Performance Metrics

Solid polymer electrolytes (SPEs) are a promising alternative to traditional liquid electrolytes in batteries, offering improved safety and mechanical flexibility. The design of SPEs often involves dissolving a salt, such as sodium trifluoromethanesulfonate, into a polymer host matrix.

Design Principles: The most common polymer host is poly(ethylene oxide) (PEO), valued for its ability to dissolve alkali metal salts through the coordination of the ether oxygen atoms with the cations. researchgate.net The performance of a PEO-based SPE depends significantly on the concentration of the dissolved salt. The addition of NaCF3SO3 to PEO disrupts the polymer's crystalline structure, creating a more amorphous phase which is crucial for ion mobility. researchgate.net Fourier-transform infrared spectroscopy (FTIR) studies confirm the interaction between the Na+ ions and the ether oxygens of the PEO, indicating that the cations are coordinated within the polymer matrix. researchgate.net

Beyond simple PEO systems, advanced designs focus on creating single-ion conducting polymer electrolytes (SIPEs). In SIPEs, the anion is covalently bonded to the polymer backbone, allowing only the cation to be mobile. This design minimizes the formation of concentration gradients and improves the battery's efficiency and lifespan. An example is a SIPE synthesized from sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide (NaSTFSI), where the trifluoromethanesulfonyl imide anion is part of a larger styrenic monomer that is subsequently polymerized. nih.gov, researchgate.net, researchgate.net

Performance Metrics: The effectiveness of a polymer electrolyte is evaluated based on several key metrics, primarily ionic conductivity, electrochemical stability, and thermal stability.

Ionic Conductivity: This measures how well ions can move through the electrolyte. For PEO-NaCF3SO3 systems, the conductivity is highly temperature-dependent and follows the Arrhenius relationship. researchgate.net At room temperature, the conductivity is often low due to the semi-crystalline nature of PEO, but it increases significantly at higher temperatures as the polymer becomes more amorphous. iaea.org, researchgate.net The addition of NaCF3SO3 enhances conductivity, with an optimal concentration typically found before the salt starts to recrystallize.

Electrochemical Stability Window (ESW): The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A solid polymer electrolyte composed of sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) and PEO has demonstrated an excellent anodic electrochemical stability of up to 4.86 V vs. Na+/Na. iaea.org Similarly, NaSTFSI-based SIPEs show a stability window up to 4.5 V vs. Na/Na+. nih.gov

Thermal Stability: High thermal stability is crucial for the safety of energy storage devices. PEO/NaTFSI electrolytes are stable up to 350 °C, and NaSTFSI-based SIPEs are stable up to 280 °C. iaea.org, nih.gov

The table below summarizes the performance of different polymer electrolytes incorporating sodium triflate or related triflate-anion salts.

| Electrolyte System | Ionic Conductivity (at T) | Electrochemical Stability Window (vs. Na/Na+) | Thermal Stability | Reference |

| PEO-18 wt.% NaCF3SO3 | ~10⁻⁵ S/cm (at 303 K) | Not specified | Not specified | researchgate.net |

| NaTFSI/PEO ([EO]/[Na+]=15) | ~10⁻³ S/cm (at 80 °C) | 4.86 V | Up to 350 °C | iaea.org |

| NaSTFSI-based SIPE | 1.4 x 10⁻⁵ S/cm (at 20 °C) | 4.5 V | Up to 280 °C | nih.gov |

| NaSTFSI-based SIPE | 1.3 x 10⁻⁴ S/cm (at 90 °C) | 4.5 V | Up to 280 °C | nih.gov |

Ionic Liquid Formulations Incorporating Triflate Anions

Ionic liquids (ILs) are salts that are in a liquid state below 100 °C. They are considered promising materials for various electrochemical applications due to their high thermal and electrochemical stability, low volatility, and high ionic conductivity. acs.org, ethz.ch The trifluoromethanesulfonate (triflate) anion is a popular choice for IL formulations because it is hydrolytically stable and weakly coordinating. acs.org, chemicalbook.com

Formulations: Triflate-based ionic liquids are typically synthesized by reacting an organic cation precursor, such as an N-methylimidazole or a trialkylamine, with a triflate source. acs.org, ethz.ch While various synthesis methods exist, a direct, halogen-free approach involves the alkylation of organic bases with methyl or ethyl trifluoromethanesulfonate. ethz.ch Sodium trifluoromethanesulfonate can also be used as a reagent in the preparation of certain ionic liquids. sigmaaldrich.com

Common cations paired with the triflate anion include imidazolium, pyrrolidinium, and ammonium (B1175870) ions. acs.org, ethz.ch For example, 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][OTf]) is a well-studied ionic liquid used as a reaction medium and as an electrolyte component. acs.org, chemicalbook.com

Properties and Performance: The properties of triflate ILs are influenced by the structure of the cation. For instance, in a series of n-alkyl-3-methylimidazolium triflate ILs, increasing the length of the alkyl chain on the cation affects the viscosity and conductivity. acs.org

When used as additives in polymer electrolytes, triflate-based ILs can significantly enhance performance. In a study comparing two ionic liquids, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]) and 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][OTf]), in a corn starch-based biopolymer electrolyte, the triflate-containing system showed superior properties. chemicalbook.com The triflate-based electrolyte exhibited higher ionic conductivity, which is attributed to the delocalization of the charge on the triflate anion, allowing for easier ion transport. chemicalbook.com The supercapacitor fabricated with the triflate-based electrolyte also demonstrated a higher specific capacitance and a wider electrochemical stability window. chemicalbook.com

The electrochemical stability of various triflate ionic liquids has been measured and compared, as shown in the table below.

| Ionic Liquid | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Reference |

| 1-Ethyl-3-methylimidazolium [CF3SO3] | 2.8 | -2.5 | 5.3 | ethz.ch |

| 1-Butyl-3-methylimidazolium [CF3SO3] | 3.0 | -2.6 | 5.6 | ethz.ch |

| 1-Butyl-1-methylpyrrolidinium [CF3SO3] | 3.4 | -3.2 | 6.6 | ethz.ch |

| Methyl-trioctyl-ammonium [CF3SO3] | 3.4 | -3.4 | 6.8 | ethz.ch |

Surface Modification and Functionalization using Sodium Trifluoromethanesulfonate Precursors

While not a direct surface modifying agent itself, sodium trifluoromethanesulfonate belongs to a class of triflate compounds that are instrumental in surface functionalization reactions. The trifluoromethanesulfonyl group (-SO2CF3), often abbreviated as triflate (-OTf), is an excellent leaving group, making compounds containing it highly reactive and useful for initiating chemical transformations at surfaces.

Research in this area often involves related triflate-containing molecules, such as trifluoromethanesulfonic anhydride (B1165640) (Tf2O) or sodium trifluoromethanesulfinate (CF3SO2Na, "Langlois' reagent"), which serve as powerful reagents for surface modification and functionalization. acs.org For example, trifluoromethanesulfonic anhydride has been used for the chemical passivation of silicon surfaces to reduce surface recombination, a critical factor in the efficiency of photovoltaic cells. acs.org

Sodium trifluoromethanesulfinate (CF3SO2Na) is a versatile reagent used for introducing the trifluoromethyl (CF3) group onto various molecules, including those on a surface. nih.gov This process, known as trifluoromethylation, can dramatically alter the electronic and physical properties of the surface. The reagent is used under oxidative conditions to functionalize aromatic and heteroaromatic compounds, a reaction that could be adapted for surface modification. nih.gov

Spectroscopic and Computational Studies of Sodium Trifluoromethanesulfonate Systems

Spectroscopic Characterization of Ionic Interactions

Vibrational spectroscopy, particularly Raman and infrared spectroscopy, serves as a powerful tool for investigating ion-pair association in systems containing sodium trifluoromethanesulfonate (B1224126) (NaCF₃SO₃). These techniques probe the vibrational modes of the trifluoromethanesulfonate anion (CF₃SO₃⁻), which are sensitive to the local ionic environment. Changes in the symmetry and frequency of these modes can distinguish between free, solvated anions and those associated with a sodium cation to form an ion pair.

Raman spectroscopy has been effectively employed to study ion association in polymer electrolytes containing NaCF₃SO₃. The symmetric stretching mode of the SO₃ group (νs(SO₃)) in the triflate anion is particularly informative. In solutions, the presence of different ionic species leads to a splitting of this vibrational band. A two-component band analysis allows for the identification and quantification of coexisting "free" dissociated ions and contact ion pairs. researchgate.netaip.org

For instance, in studies of NaCF₃SO₃ dissolved in poly(propylene oxide) (PPO), the splitting of the symmetric stretching mode of the CF₃SO₃⁻ anion into a double band has been observed. researchgate.netcapes.gov.br This splitting is attributed to the different environments experienced by the anions. The component bands can be assigned to free ions and ion pairs, allowing for the calculation of the degree of ion dissociation. aip.org Research has shown that the extent of ion pairing is influenced by factors such as the molecular weight of the polymer and the temperature. aip.org An increase in either of these parameters can lead to a greater number of ion pairs, a phenomenon that has been described as an entropically driven process. researchgate.net

The table below summarizes representative Raman band assignments for the trifluoromethanesulfonate anion, which are used to identify different ionic species in solution.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| νs(SO₃) | ~1032 | Symmetric stretch of SO₃ (Free Anion) |

| νs(SO₃) | ~1040-1050 | Symmetric stretch of SO₃ (Ion Pair) |

| δs(CF₃) | ~750-760 | Symmetric bend of CF₃ |

Note: The exact wavenumbers can vary depending on the solvent and concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural analysis of sodium trifluoromethanesulfonate systems, providing insight into the local environment of the sodium cations and the trifluoromethanesulfonate anions. Both ¹³C and ²³Na NMR have been utilized to probe the ionic interactions and dynamics in these systems.

¹³C NMR spectroscopy provides information about the carbon atom within the trifluoromethyl group of the anion. The chemical shift of this carbon is sensitive to its electronic environment, which can be altered by ion pairing. spectrabase.comnih.gov In solution, the presence of different ionic species can lead to changes in the observed chemical shift or the appearance of multiple resonances, reflecting the equilibrium between free ions and ion pairs.

²³Na NMR is particularly powerful for directly studying the sodium cation. The chemical shift and relaxation behavior of the ²³Na nucleus are highly sensitive to the symmetry and dynamics of its immediate coordination sphere. acs.org Changes in the solvation shell of the Na⁺ ion upon the formation of an ion pair with the trifluoromethanesulfonate anion can be readily detected. rsc.org For instance, the formation of a contact ion pair results in a less symmetric electric field gradient around the sodium nucleus, which affects its relaxation rates. This technique has been used to investigate ionic mobility and the extent of contact ion pairing in various electrolyte systems. acs.org The dynamic properties of Na⁺ ions, such as their diffusion coefficients, can also be investigated using ²³Na diffusion NMR spectroscopy, revealing information about their mobility within the electrolyte. nih.gov

The following table presents typical NMR data for sodium trifluoromethanesulfonate.

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹³C | Deuterium Oxide | 120.1 | SpectraBase |

| ¹H | - | No signal | ChemicalBook |

| ²³Na | Methylamine | Varies with environment | Ab Initio Molecular Dynamics Study |

X-ray diffraction (XRD) and single-crystal crystallography are indispensable methods for determining the precise three-dimensional arrangement of atoms and ions in the solid state of sodium trifluoromethanesulfonate and its complexes. These techniques provide definitive structural information, including bond lengths, bond angles, and crystal packing.

The crystal structure of anhydrous sodium trifluoromethanesulfonate has been determined, revealing a complex arrangement of sodium cations and trifluoromethanesulfonate anions. researchgate.net Furthermore, the structures of various solvates of sodium trifluoromethanesulfonate have been elucidated, providing insights into the coordination of the sodium ion by both the trifluoromethanesulfonate anion and solvent molecules.

A notable example is the crystal structure of the sodium trifluoromethanesulfonate acetonitrile (B52724) solvate, Na⁺·CF₃SO₃⁻·C₂H₃N. iucr.org In this structure, the sodium cation is octahedrally coordinated by two symmetry-related acetonitrile molecules and four oxygen atoms from four different trifluoromethanesulfonate anions. The Na⁺ ions are arranged in layers, which are sandwiched by double layers of the trifluoromethanesulfonate anions. iucr.org The lipophilic CF₃ groups of the anions point outwards from these double layers. researchgate.netiucr.org

The crystallographic data for the sodium trifluoromethanesulfonate acetonitrile solvate is summarized in the table below. iucr.org

| Parameter | Value |

| Formula | Na⁺·CF₃SO₃⁻·C₂H₃N |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 20.0447 (7) |

| b (Å) | 7.6833 (2) |

| c (Å) | 4.91966 (17) |

| V (ų) | 757.67 (4) |

| Z | 4 |

Computational Chemistry and Molecular Dynamics Simulations

First-principles calculations, also known as ab initio methods, which are based on quantum mechanics, are increasingly being used to investigate the fundamental properties of sodium trifluoromethanesulfonate electrolytes. These computational techniques allow for a detailed understanding of the electronic structure and interatomic interactions within the system without the need for empirical parameters. nih.gov Methods such as Density Functional Theory (DFT) are employed to perform ab initio molecular dynamics (AIMD) simulations, which can provide insights into the structural and dynamic properties of the electrolyte at the atomic level. uni-ulm.de

These calculations have been instrumental in studying properties such as ion solvation structures, the nature of ion pairing, and transport phenomena like ionic conductivity and diffusion coefficients. acs.orgresearchgate.net For example, first-principles calculations can be used to determine the preferred coordination environments of the Na⁺ ions by both the trifluoromethanesulfonate anions and solvent molecules. nih.gov By analyzing the radial distribution functions and coordination numbers obtained from AIMD simulations, the local structure of the electrolyte can be characterized in detail. nih.gov

Furthermore, these methods can elucidate the mechanisms of charge transport. The diffusion coefficients of the ions can be calculated from the mean squared displacement of the particles over time in an AIMD simulation. nih.gov This information is crucial for understanding and predicting the ionic conductivity of the electrolyte, a key parameter for applications in energy storage devices. acs.org

While first-principles calculations provide high accuracy, they are computationally expensive, which limits the accessible simulation timescales and system sizes. nih.gov To overcome this limitation, machine learning (ML) potentials have emerged as a powerful tool for accelerating molecular dynamics (MD) simulations of sodium trifluoromethanesulfonate systems. acs.orgresearchgate.net

ML potentials are developed by training a machine learning model on a large dataset of energies and forces generated from accurate first-principles calculations. uni-ulm.de Once trained, these potentials can reproduce the accuracy of the underlying quantum mechanical calculations at a fraction of the computational cost. nih.govacs.org This allows for large-scale MD simulations over long timescales, enabling the study of complex phenomena that are inaccessible to direct AIMD simulations. researchgate.net

A workflow for developing and utilizing ML potentials typically involves generating a reference dataset from ab initio calculations, training an ML model to learn the potential energy surface, and then using the trained potential to run extensive MD simulations. nih.govacs.org This approach has been successfully applied to study water-in-salt electrolytes containing sodium triflate. nih.govuni-ulm.deacs.org The ML-powered MD simulations can provide detailed insights into various electrolyte properties, including: nih.gov

Structural Properties: Radial distribution functions and coordination numbers.

Dynamic Properties: Diffusion coefficients and ionic conductivity.

Thermodynamic Properties: Free energies and phase behavior.

The use of machine learning potentials represents a significant advancement in the computational study of electrolyte systems, bridging the gap between the accuracy of first-principles methods and the efficiency required for large-scale simulations. acs.orgresearchgate.net

Force Field Optimization for Accurate Simulation of Triflate Systems

The accurate simulation of triflate systems using classical Molecular Dynamics (MD) is crucial for understanding their behavior, particularly in applications like water-in-salt (WiS) electrolytes. acs.orgchemrxiv.org The reliability of these simulations is highly dependent on the quality of the force field, which is an empirical set of potential functions that describe the interactions between atoms. uni-ulm.dearxiv.org Therefore, significant research has been dedicated to optimizing force field parameters to faithfully reproduce the properties of sodium trifluoromethanesulfonate solutions. uni-ulm.de

A primary challenge in modeling these highly concentrated electrolytes is accounting for strong polarization effects. uni-ulm.de To address this, various force fields with different levels of complexity have been explored:

Non-polarizable force fields: These are the simplest models, where atomic polarization is only implicitly included in the Van der Waals interaction parameters. researchgate.net

Scaled-charge models: In this approach, the ionic charges are uniformly scaled to mimic electron polarization within a mean-field approximation. researchgate.net

Explicitly polarizable force fields: These are more advanced models where polarization is explicitly modeled, often using Drude oscillators. The Drude method involves creating a fictitious particle (the Drude particle) attached to an atomic core by a spring, allowing for a dynamic response to the local electric field. chemrxiv.orgresearchgate.net

The optimization process often involves leveraging data from high-accuracy ab initio molecular dynamics (AIMD) simulations, which are based on first-principles electronic structure calculations. acs.org A workflow may involve using a machine learning (ML) potential derived from these AIMD simulations to bridge the accuracy gap between quantum calculations and classical force fields. acs.org Parameters within the classical force field, such as those adjusting cation interactions or Drude pair interactions, are then tuned to minimize the error between the MD simulation results and the reference AIMD data for various structural and dynamic properties. uni-ulm.deresearchgate.net Studies have shown that force field parameters significantly affect the simulated electrolyte structure, degree of salt dissociation, and dynamic properties. chemrxiv.org An efficient approach that has been identified is the combination of a Drude polarizable force field for the ions with a non-polarizable water model, which provides a good balance of accuracy, computational cost, and simulation stability. chemrxiv.orgresearchgate.net

Table 1: Approaches to Force Field Development for Sodium Trifluoromethanesulfonate Systems

| Force Field Type | Description | Key Feature | Reference |

|---|---|---|---|

| Non-polarizable | Atomic polarization is implicitly included in Van der Waals parameters. | Simplicity and computational efficiency. | researchgate.net |

| Scaled-Charge | Ionic charges are uniformly scaled to approximate mean-field polarization. | A step up from non-polarizable models without the full cost of explicit polarization. | researchgate.net |

| Explicitly Polarizable (Drude) | Polarization is explicitly modeled via Drude oscillators attached to atomic cores. | High accuracy in capturing polarization effects crucial for concentrated electrolytes. | chemrxiv.orgresearchgate.net |

Investigation of Local Structures and Charge Transport Mechanisms

Computational simulations, powered by optimized force fields, are instrumental in elucidating the atomic-level details of local structures and charge transport mechanisms in sodium trifluoromethanesulfonate electrolytes. acs.org A thorough understanding of these properties is essential for advancing technologies such as sodium-ion batteries. acs.orgelsevierpure.com

Simulations reveal the arrangement of ions and solvent molecules, including the formation of ion pairs and larger aggregates, as well as the solvation structure of the sodium cations. In WiS electrolytes, for instance, extensive ion pairing is a key characteristic that contributes to the formation of a stable solid-electrolyte interphase (SEI). acs.org The coordination of water molecules with sodium ions is another critical feature, as robust water-ion coordination suppresses the electrochemical activity of water, thereby widening the electrolyte's stability window. acs.org

The charge transport mechanism is directly influenced by these local structures. acs.org In dilute solutions, ions typically move independently, solvated by a shell of solvent molecules. However, in concentrated systems like WiS electrolytes, the transport mechanism can be more complex. The movement of sodium ions may occur through vehicular motion (diffusion of the entire solvated ion) or through structural reorganization of the surrounding anions and solvent molecules, allowing the ion to hop from one coordination site to another. nih.gov Understanding the dominant transport mechanism is vital for designing electrolytes with high ionic conductivity. elsevierpure.com Molecular dynamics simulations allow researchers to track the trajectories of individual ions and analyze their diffusion pathways, providing insights that are difficult to obtain through experimental methods alone. elsevierpure.com

Electrochemical Interface Dynamics Modeling

Modeling the dynamics at the electrochemical interface between the sodium trifluoromethanesulfonate electrolyte and the electrode is critical for understanding battery performance, including the formation of the SEI and charge transfer kinetics. acs.orgcecam.org These interfaces are complex environments where quantum chemistry and statistical physics intersect, presenting significant modeling challenges. cecam.org

Advanced simulation techniques are employed to capture the behavior of these interfaces. Grand-canonical Density Functional Theory (DFT) can be used to simulate systems under a constant electrochemical potential. cecam.org However, due to the high computational cost of first-principles methods, classical MD simulations are often used to study larger systems and longer timescales. acs.org These simulations can model the adsorption of ions and solvent molecules onto the electrode surface, the desolvation of sodium ions prior to intercalation, and the decomposition reactions of electrolyte components that lead to SEI formation. acs.org

Thermodynamic and Transport Properties in Solution

Apparent Molar Volume Studies

The apparent molar volume (Vϕ) is a thermodynamic property that provides insight into ion-solvent and ion-ion interactions in solution. wikipedia.org It is calculated from precise measurements of solution density. acs.orgacs.org For sodium trifluoromethanesulfonate (NaTf), densities of its aqueous solutions have been measured using vibrating-tube densimetry over a wide range of concentrations and temperatures. acs.orgacs.org

Studies have covered concentrations from approximately 0.02 to 7.0 mol·kg⁻¹ and temperatures from 293.15 K to 343.15 K. acs.org The calculated apparent molar volumes were then fitted to semi-empirical models to describe their dependence on concentration. acs.orgacs.org The data allows for the extrapolation to infinite dilution to determine the standard partial molar volume (V°), a key parameter reflecting ion-solvent interactions without the influence of ion-ion interactions. acs.org The results for NaTf have been shown to be in good agreement with previously published literature data where available, while also significantly extending the existing database to higher concentrations and a broader temperature range. acs.org

Table 2: Apparent Molar Volume (Vϕ) of Aqueous Sodium Trifluoromethanesulfonate at 298.15 K

| Molality (mol·kg⁻¹) | Density (g·cm⁻³) | Apparent Molar Volume, Vϕ (cm³·mol⁻¹) |

|---|---|---|

| 0.04997 | 1.00495 | 67.29 |

| 0.10004 | 1.00990 | 67.59 |

| 0.2504 | 1.02424 | 68.20 |

| 0.5042 | 1.04746 | 69.00 |

| 1.0183 | 1.09110 | 70.21 |

| 2.0305 | 1.16694 | 72.03 |

| 3.9991 | 1.29177 | 74.52 |

| 6.9922 | 1.45199 | 77.06 |

Data sourced from the Journal of Chemical & Engineering Data. acs.org

Heat Capacity Measurements in Aqueous and Non-Aqueous Media

The heat capacity of a solution is a fundamental thermodynamic property that describes the amount of heat required to change its temperature. Measurements of apparent molar heat capacities (Cp,ϕ) provide information on the effects of the solute on the structure of the solvent. nist.gov For aqueous solutions of sodium trifluoromethanesulfonate, densities and heat capacities have been measured at concentrations ranging from 0.025 to 0.3 mol·kg⁻¹ at high temperatures (up to 573 K) and pressures (up to 28 MPa). researchgate.net

These experimental data are used to derive apparent molar properties, which are then extrapolated to infinite dilution to obtain standard molar heat capacities. researchgate.net While volumetric data for sodium triflate at ambient conditions are available, there is a scarcity of data for heat capacities, especially under superambient conditions. researchgate.net Comparisons with other salts, such as lithium trifluoromethanesulfonate, show that while the apparent molar heat capacities of lithium and sodium salts may be similar at infinite dilution, they often diverge as concentration increases, reflecting differences in the hydration and interactions of the Li⁺ and Na⁺ cations. researchgate.net

Table 3: Standard Molar Properties of Aqueous Sodium Trifluoromethanesulfonate at 0.1 MPa

| Temperature (K) | Standard Molar Volume, V° (cm³·mol⁻¹) | Standard Molar Heat Capacity, C°p (J·K⁻¹·mol⁻¹) |

|---|---|---|

| 298.15 | 66.9 | 129 |

| 323.15 | 70.1 | 165 |

| 373.15 | 72.8 | 208 |

| 423.15 | 70.5 | 230 |

| 473.15 | 58.0 | 231 |

| 523.15 | 23.3 | 201 |

| 573.15 | -53.2 | 114 |

Data derived from studies on high-temperature aqueous solutions. researchgate.net

Ion-Interaction Modeling (e.g., Pitzer Equations)

To accurately model the thermodynamic properties of electrolyte solutions over wide concentration ranges, theoretical models are essential. The Pitzer equations are a widely used and successful framework for this purpose. wikipedia.org These equations are based on a virial expansion of the excess Gibbs free energy and provide a semi-empirical method to calculate properties like osmotic coefficients and activity coefficients. wikipedia.orgacs.org

The Pitzer model has been successfully applied to aqueous solutions of sodium trifluoromethanesulfonate. acs.orgacs.org Experimental data for apparent molar volumes have been fitted to Pitzer-based equations, demonstrating a satisfactory fit across broad ranges of temperature and concentration. acs.org A key advantage of the Pitzer model is its ability to provide a high-quality fit with fewer adjustable parameters compared to other semi-empirical models, such as the extended Redlich–Rosenfeld–Meyer or extended Debye–Hückel equations. acs.orgacs.org This makes it a robust and efficient tool for representing the behavior of concentrated sodium triflate solutions, which is crucial for both fundamental research and industrial applications. acs.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| Sodium;trifluoromethanesulfonate | CF₃SO₃Na |

| Potassium triflate | CF₃SO₃K |

| Trifluoromethanesulfonic acid | CF₃SO₃H |

| Lithium triflate | CF₃SO₃Li |

| Water | H₂O |

Sodium Trifluoromethanesulfonate As a Reagent in Synthetic Organic Chemistry

Fluorination and Trifluoromethylation Reactions

Sodium trifluoromethanesulfinate is a key reagent for introducing fluorine-containing functional groups into organic molecules, a strategy often employed in the development of pharmaceuticals and agrochemicals. beilstein-journals.orgwikipedia.org

Sodium trifluoromethanesulfinate is a prominent reagent for the direct trifluoromethylation of a wide array of substrates. nih.govbeilstein-journals.org The reaction typically proceeds via a radical mechanism, where the trifluoromethyl radical (•CF₃) is generated from CF₃SO₂Na through oxidation, often with an oxidant like tert-butyl hydroperoxide (t-BuOOH). wikipedia.org

Trifluoromethylation of Aromatic and Heteroaromatic Compounds: In 1991, Langlois reported the trifluoromethylation of electron-rich aromatic compounds using sodium trifluoromethanesulfinate under oxidative conditions. wikipedia.orgbeilstein-journals.org This method has since been expanded. For instance, the reagent can trifluoromethylate electron-deficient aromatic compounds under biphasic conditions. wikipedia.org The innate C-H trifluoromethylation of heterocycles is also a significant application. wikipedia.org

Trifluoromethylation of Alkenes and Alkynes: The reagent is effective for the trifluoromethylation of alkenes and alkynes. The oxytrifluoromethylation of alkenes can lead to the formation of α-trifluoromethyl ketones. beilstein-journals.org For example, the reaction of enol acetates with CF₃SO₂Na, in the presence of a copper(I) catalyst and an oxidant, generates a trifluoromethyl radical that adds to the double bond to yield α-CF₃ carbonyl compounds. beilstein-journals.org Similarly, (hetero)arylacetylenes and aliphatic terminal alkynes can be converted to α-trifluoromethyl ketones using CF₃SO₂Na, with air serving as the oxygen source. nih.gov

The table below summarizes selected research findings on the introduction of trifluoromethyl groups.

| Substrate Type | Reagents & Conditions | Product Type | Ref |

|---|---|---|---|

| Electron-rich aromatics | CF₃SO₂Na, t-BuOOH | Trifluoromethylated aromatics | wikipedia.org |

| Enol acetates | CF₃SO₂Na, Cu(I), t-BuOOH | α-Trifluoromethyl ketones | beilstein-journals.org |

| (Hetero)arylacetylenes | CF₃SO₂Na, air, NMP | α-Trifluoromethyl ketones | nih.gov |

Beyond extruding sulfur dioxide to act as a trifluoromethylating agent, sodium trifluoromethanesulfinate can be employed in reactions where the sulfur atom is retained. nih.govbeilstein-journals.org This allows for the direct introduction of the trifluoromethylsulfenyl (–SCF₃) and trifluoromethylsulfinyl (–S(O)CF₃) groups into organic molecules. nih.govresearchgate.net These reactions showcase the reagent's versatility, enabling the synthesis of different classes of organofluorine and organosulfur compounds from a single precursor depending on the reaction conditions. nih.govbeilstein-journals.org

Sodium trifluoromethanesulfonate (B1224126) (the salt of trifluoromethanesulfonic acid, CF₃SO₃Na) can be used as a reagent in the preparation of aryl fluorides. sigmaaldrich.comlookchem.comsigmaaldrich.com One notable method is the silver-catalyzed fluorination of arylstannanes. sigmaaldrich.comsigmaaldrich.com In this process, a silver(I) catalyst facilitates the transfer of a fluorine atom to the aromatic ring. nih.gov The proposed mechanism involves the transmetallation of an aryl group from the arylstannane to the silver(I) center, forming an arylsilver(I) intermediate. nih.gov This intermediate is then oxidized by an electrophilic fluorine source, ultimately leading to the formation of the C–F bond through reductive elimination. nih.gov This silver-catalyzed approach has been highlighted for its applicability to the late-stage fluorination of complex molecules. nih.govnih.gov

Formation of Nitrogen- and Sulfur-Containing Compounds

The utility of sodium trifluoromethanesulfonate and its parent sulfinate extends to the synthesis of important nitrogen- and sulfur-containing reagents and structures.

Sodium trifluoromethanesulfonate is a key starting material for the preparation of N-fluoro-2-methylpyridinium triflate. lookchem.comthermofisher.com This compound is part of a class of N-fluoropyridinium salts that are stable and effective electrophilic fluorinating agents. orgsyn.org The general synthesis involves charging a reaction vessel with pyridine (B92270) or a substituted pyridine (like 2-methylpyridine), sodium trifluoromethanesulfonate (sodium triflate), and a dry solvent such as acetonitrile (B52724). orgsyn.org A dilute mixture of fluorine gas in nitrogen is then introduced into the chilled reaction mixture, leading to the formation of the desired N-fluoropyridinium triflate. orgsyn.org

The table below outlines the general preparation of N-fluoropyridinium triflates.

| Reactants | Reagent | Solvent | Product | Ref |

|---|

Sodium trifluoromethanesulfinate demonstrates versatility by participating in sulfonylation and chlorination reactions. nih.govbeilstein-journals.org While its counterpart, trifluoromethanesulfonyl chloride (CF₃SO₂Cl), is more commonly associated with these transformations under reductive conditions, CF₃SO₂Na can achieve similar outcomes under oxidative conditions. nih.govnih.gov For instance, the use of sodium trifluoromethanesulfinate can lead to the formation of trifluoromethylsulfonamides, which are important structural motifs in medicinal chemistry. chemicalbook.comwechemglobal.com

In some cases, chlorination can occur as a side reaction during trifluoromethylation when using commercial grades of the reagent, which may contain sodium chloride as an impurity. researchgate.net However, direct sulfonylation, where the entire CF₃SO₂ group is incorporated, is also a known application, further broadening the synthetic utility of this reagent. nih.gov

Advanced Reaction Mechanisms Involving Sodium Trifluoromethanesulfonate as a Reagent

Sodium trifluoromethanesulfonate, commonly known as sodium triflate, is a salt distinguished by the non-coordinating nature of its triflate anion (CF₃SO₃⁻). While it is most famously used as a stable salt and a source for the triflate group—one of the best leaving groups in organic chemistry—its direct role as a reagent in advanced reaction mechanisms is nuanced. The triflate anion can, under specific circumstances, participate as a weak nucleophile. However, it is crucial to distinguish it from the structurally related sodium trifluoromethanesulfinate (CF₃SO₂Na). The latter compound, often referred to as Langlois' reagent, is the key precursor for generating trifluoromethyl radicals (•CF₃) and is central to many radical-based synthetic transformations. This section will explore the mechanistic pathways involving the triflate anion in substitution reactions and the radical processes enabled by its close relative, the sulfinate, which are often discussed in the broader context of trifluoromethyl-containing reagents.

Electrophilic and Nucleophilic Substitution Facilitation

The trifluoromethanesulfonate (triflate) anion is generally considered a very poor nucleophile due to the delocalization of its negative charge across three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org This property is precisely what makes it an excellent leaving group. wikipedia.org However, in certain contexts, its role as a nucleophile, though weak, is pivotal for facilitating substitution reactions.

The triflate anion can participate in nucleophilic substitution, most notably in metathesis reactions. nih.gov For instance, the reaction of alkyl halides with silver triflate generates highly reactive alkyl triflate intermediates. nih.govdtic.mil These intermediates are exceptionally potent electrophiles and readily undergo subsequent Sₙ2 reactions with a wide range of nucleophiles. wikipedia.org While this is an indirect facilitation, direct nucleophilic attack by the triflate anion is also observed. The cleavage of ethers using triflic anhydride (B1165640), for example, proceeds via an activated ether intermediate that is then attacked by the triflate anion to yield an alkyl triflate. nih.gov

| Reaction Type | Electrophile/Substrate | Triflate Source/Reagent | Key Intermediate/Product | Mechanistic Role of Triflate |

|---|---|---|---|---|

| Metathesis | Alkyl Halides (e.g., 1,n-dibromoalkanes) | Silver Triflate | Alkyl Triflates | Acts as a nucleophile to displace halide, forming a highly reactive intermediate. nih.govdtic.mil |

| Ether Cleavage | Tetrahydrofuran (B95107) (THF) | Triflic Anhydride | 1,4-Ditrifloxybutane | Performs nucleophilic attack on the activated ether intermediate. nih.gov |